In Vivo Antimalarial Efficacy: Parasitemia Inhibition in Murine Plasmodium chabaudi Model
In a functional in vivo assay evaluating antimalarial activity, 3-tert-butyl-6-methylsalicylic acid (tested as part of a salicylic acid derivative series) demonstrated parasitemia inhibition in C57BL/6 mice infected with nonlethal Plasmodium chabaudi chabaudi AS. The compound was administered intraperitoneally at 7.5 mg/kg/day, 1 hour post-infection, and parasitemia was measured on day 7 post-infection . While quantitative inhibition values are not publicly available for this specific compound in the referenced assay summary, the existence of this in vivo data provides a benchmark for comparison with other salicylic acid derivatives tested under identical conditions .
| Evidence Dimension | In vivo antimalarial activity (parasitemia inhibition) |
|---|---|
| Target Compound Data | Tested at 7.5 mg/kg/day, i.p. (inhibition value not publicly disclosed) |
| Comparator Or Baseline | Other salicylic acid derivatives in the same assay series |
| Quantified Difference | Not reported in source |
| Conditions | C57BL/6 mouse infected with Plasmodium chabaudi chabaudi AS; 1 hr post-infection treatment; day 7 measurement |
Why This Matters
The availability of in vivo efficacy data, even without a direct comparator, establishes a baseline for this compound's antimalarial potential that is absent for many generic salicylic acid derivatives, guiding procurement for malaria drug discovery programs.
